4-Aminobicyclo[2.1.1]hexane-1-carbonitrile
Description
Significance of Strained Ring Systems in Contemporary Organic Synthesis
In organic chemistry, ring strain describes the instability in a molecule that exists when chemical bonds form abnormal angles. wikipedia.org This strain is a key concept, influencing the stability, reactivity, and three-dimensional shape of cyclic compounds. numberanalytics.comnumberanalytics.com It generally arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between bonds on adjacent atoms), and steric or transannular strain (repulsive interactions between atoms across a ring). wikipedia.orgnumberanalytics.com
Historically viewed as a source of instability to be avoided, chemists now harness the potential energy of strained rings to drive chemical reactions. wikipedia.org The energy stored within these systems can be released during ring-opening reactions, often leading to rapid and selective transformations that would be difficult to achieve otherwise. pharmacy180.com This increased reactivity makes strained molecules like cyclopropanes and cyclobutanes valuable intermediates in organic synthesis. wikipedia.orgontosight.ai For example, the high energy state of strained molecules makes them more susceptible to chemical reactions that relieve this strain. ontosight.ai The potential energy contained in the bonds of molecules with ring strain can be utilized to drive reactions in organic synthesis, such as ring-opening metathesis polymerizations and nucleophilic ring-openings of epoxides. wikipedia.org
The controlled release of ring strain provides a powerful tool for constructing complex molecular architectures. By incorporating strained rings into a synthetic strategy, chemists can access unique chemical transformations and build intricate structures with high efficiency. numberanalytics.com This has profound implications for reaction mechanisms, as the presence of strain can favor pathways that lead to its relief. numberanalytics.com
| Strain Type | Description | Example Molecule |
| Angle Strain | Deviation of bond angles from their ideal values (e.g., 109.5° for sp³ carbon). numberanalytics.com | Cyclopropane |
| Torsional Strain | Increased energy resulting from eclipsing C-H bonds on adjacent carbon atoms. numberanalytics.com | Planar Cyclobutane |
| Transannular Strain | Steric repulsion between substituents across a ring. pharmacy180.com | Medium-sized rings (C7-C13) |
The Bicyclo[2.1.1]hexane Framework as a Distinct Carbocyclic Motif
The bicyclo[2.1.1]hexane scaffold is a bridged bicyclic system characterized by a rigid, three-dimensional structure. This framework consists of a six-membered ring constrained by a one-carbon bridge, creating a highly strained and conformationally restricted molecule. Its structure contains two fused five-membered rings and one four-membered ring, resulting in significant deviation of its bond angles from the ideal tetrahedral geometry.
This inherent strain is a defining feature of the bicyclo[2.1.1]hexane system, making it an attractive and distinct motif in modern chemistry. Unlike more flexible ring systems, its rigidity provides a well-defined spatial arrangement for substituents, which is a highly desirable feature in the design of biologically active molecules. rsc.org
The synthesis of the bicyclo[2.1.1]hexane core has been an active area of research. Key synthetic strategies include:
Intramolecular [2+2] Photocycloadditions: A common method involving the light-induced cyclization of 1,5-dienes. acs.orgresearchgate.net
Functionalization of Bicyclo[1.1.0]butanes (BCBs): Strain-release cycloaddition reactions using highly strained BCBs as starting materials provide versatile entry points to the scaffold. nih.govnih.gov
Ring Contraction Methods: Such as photochemical Wolff rearrangements.
These synthetic advancements have made a diverse range of substituted bicyclo[2.1.1]hexane derivatives more accessible for various applications. rsc.org
Role of Bicyclo[2.1.1]hexane Scaffolds in Expanding Synthetic Chemical Space
In contemporary drug discovery, there is a significant trend of "escaping from flatland"—moving away from planar, aromatic structures toward more three-dimensional, sp³-rich molecules. This shift is driven by the need to improve properties such as solubility, metabolic stability, and biological activity while also exploring novel, patent-free chemical space. rsc.orgnih.gov
Bicyclo[2.1.1]hexane scaffolds are at the forefront of this movement. acs.org They serve as valuable non-planar building blocks and have gained prominence as bioisosteres—substituents or groups with similar physical or chemical properties that produce comparable biological effects. rsc.org Specifically, disubstituted bicyclo[2.1.1]hexanes have been successfully used as saturated mimics for ortho- and meta-substituted benzene (B151609) rings. enamine.netresearchgate.net
The replacement of a flat aromatic ring with a rigid, three-dimensional bicyclo[2.1.1]hexane core can offer several advantages:
Improved Physicochemical Properties: The introduction of a saturated, sp³-rich scaffold often leads to increased solubility and better metabolic profiles. rsc.orgrsc.org
Novel Exit Vectors: The rigid framework positions substituents in well-defined spatial orientations, allowing for new interactions with biological targets. rsc.orgacs.org
Exploration of New Chemical Space: These unique scaffolds enable the creation of novel molecules with distinct structures and properties, moving beyond traditional, often heavily explored, chemical motifs. acs.orgnih.govrsc.org
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
4-aminobicyclo[2.1.1]hexane-1-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-5-6-1-2-7(9,3-6)4-6/h1-4,9H2 |
InChI Key |
PDNURFHMJVJXGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(C2)C#N)N |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 2.1.1 Hexane Derivatives
Strain-Release Strategies from Bicyclo[1.1.0]butanes (BCBs)
Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile building blocks for the synthesis of more complex three-dimensional structures. nih.govrsc.org The significant strain energy stored in the central C-C bond of BCBs drives a variety of transformations, making them ideal precursors for bicyclo[2.1.1]hexanes through formal cycloaddition reactions. nih.govdiva-portal.org
Catalyst-Controlled Chemodivergent Transformations (e.g., Cu(I)/Au(I) Catalysis)
A powerful strategy for creating molecular diversity from a single starting material is catalyst-controlled chemodivergence. In the context of BCB chemistry, the choice of a metal catalyst can selectively direct the reaction toward different structural outcomes. nih.govacs.org A notable example is the reaction of bicyclo[1.1.0]butane amides with azadienes, where copper(I) and gold(I) catalysts yield distinct products. nih.govresearchgate.netresearchgate.net
Under Cu(I) catalysis, a formal cycloaddition occurs efficiently, producing multifunctionalized bicyclo[2.1.1]hexanes. nih.govacs.org This transformation is highly chemoselective, with BCBs bearing both electron-donating and electron-withdrawing groups undergoing smooth cyclization to give the desired bicyclo[2.1.1]hexane products in good to high yields. nih.gov In contrast, Au(I) catalysis favors an addition-elimination pathway, leading selectively to the formation of cyclobutenes. nih.govacs.org
Density Functional Theory (DFT) calculations have provided insight into this divergence. Cu(I) is proposed to favor a linear, two-coordinate geometry in the transition state, which accelerates the intramolecular cyclization to form the bicyclo[2.1.1]hexane. nih.govresearchgate.net Conversely, Au(I) can stabilize key intermediates through a four-coordinate geometry, facilitating an intramolecular proton transfer that reverses the inherent chemoselectivity and leads to the cyclobutene (B1205218) product. nih.gov This highlights the unique ability of Au(I) to control reaction pathways and expand chemical diversity. nih.govacs.org
| Catalyst | Reactants | Product Class | Key Feature |
| Cu(I) | Bicyclo[1.1.0]butane amides + Azadienes | Bicyclo[2.1.1]hexanes | Promotes formal cycloaddition via a two-coordinate transition state. nih.gov |
| Au(I) | Bicyclo[1.1.0]butane amides + Azadienes | Cyclobutenes | Facilitates an addition-elimination pathway via a four-coordinate intermediate. nih.gov |
Photocatalytic Activation and Formal Cycloadditions with BCBs
Visible-light photocatalysis offers a mild and efficient method for activating BCBs. rsc.org One approach involves the oxidative activation of BCBs using a strongly oxidizing acridinium (B8443388) organophotocatalyst. diva-portal.orgacs.orgacs.org This process generates a BCB radical cation, which can then undergo a formal [2σ+2π] cycloaddition with coupling partners like alkenes or aldehydes to yield the corresponding bicyclo[2.1.1]hexanes or oxabicyclo[2.1.1]hexanes. diva-portal.orgacs.orgresearchgate.net
The mechanism and regioselectivity of the reaction are influenced by the specific BCB and alkene used. diva-portal.orgacs.org This photocatalytic strategy is notable for its ability to employ a broad range of alkene classes, including nonactivated alkenes, which were previously challenging coupling partners. nih.gov Mechanistic investigations, including electrochemical and computational studies, support the proposed oxidative pathways. diva-portal.orgnih.gov
Another photocatalytic approach utilizes energy transfer from a photosensitizer to the BCB. nih.govnih.gov This method cleaves the strained central C-C bond to generate a diradical intermediate, which is then trapped by an alkene in a stepwise cycloaddition to form the bicyclo[2.1.1]hexane product. nih.gov
Lewis Acid-Catalyzed Annulations and Cycloadditions involving BCBs
Lewis acids are effective catalysts for promoting the annulation and cycloaddition reactions of BCBs with various π-systems. rsc.orgfigshare.com By activating the BCB, Lewis acids facilitate its reaction with coupling partners such as quinones, nitrones, and allylsilanes. rsc.orgrsc.orgchemrxiv.org
For instance, Sc(OTf)₃ can catalyze the formal (3 + 2) cycloaddition of pyrazole-substituted BCBs with quinones to produce highly substituted bicyclo[2.1.1]hexanes. rsc.orgrsc.org The reaction conditions can be tuned to achieve divergent outcomes; changing the solvent can lead to different polycyclic architectures. rsc.orgrsc.org Similarly, other Lewis acids like Bi(OTf)₃ have been used to catalyze formal [2π+2σ] and [4π+2σ] cycloadditions between BCBs and allylsilanes, affording functionalized bicyclo[2.1.1]hexanes and bicyclo[4.1.1]octanes, respectively. chemrxiv.orgnih.gov These reactions proceed through a stepwise mechanism involving the nucleophilic addition of the coupling partner to the Lewis acid-activated BCB, followed by cyclization. chemrxiv.org This method is valued for its operational simplicity and broad substrate scope under mild conditions. rsc.orgchemrxiv.org
| Lewis Acid | Coupling Partner | Product Type | Reference |
| Sc(OTf)₃ | Quinones | Bicyclo[2.1.1]hexanes | rsc.orgrsc.org |
| Eu(OTf)₃ | Nitrones | 2-oxa-3-azabicyclo[3.1.1]heptanes | rsc.orgchinesechemsoc.org |
| Bi(OTf)₃ | Allylsilanes | Bicyclo[2.1.1]hexanes | chemrxiv.org |
| BF₃·Et₂O | Various 2π-partners | Bicyclo[2.1.1]hexanes | rsc.org |
SmI₂-Mediated Processes and Pinacol (B44631) Rearrangements for Bicyclo[2.1.1]hexan-5-ones
Samarium(II) iodide (SmI₂) is a versatile single-electron transfer reagent used in various cyclization reactions. A two-step sequence has been developed for the synthesis of 1-substituted bicyclo[2.1.1]hexan-5-ones from cyclobutanedione derivatives. researchgate.netacs.orgresearchgate.net
The first step involves a SmI₂-mediated transannular pinacol coupling reaction. acs.orgacs.orgnih.gov This is followed by an acid-catalyzed pinacol rearrangement of the resulting vicinal diol to furnish the desired bicyclo[2.1.1]hexan-5-one. acs.orgacs.orgresearchgate.net These bicyclic ketones are valuable intermediates that can be further modified to generate a wide range of 1,5-disubstituted bicyclo[2.1.1]hexanes, which can serve as bioisosteres of ortho-substituted arenes. researchgate.netresearchgate.net This methodology has also been extended to the synthesis of 2-substituted bicyclo[2.1.1]hexan-1-ols, which can mimic ortho-phenolic derivatives. researchgate.net
Intramolecular Cycloaddition Approaches to Bicyclo[2.1.1]hexanes
Intramolecular cycloadditions represent a common and effective strategy for constructing the bicyclo[2.1.1]hexane skeleton, often starting from appropriately substituted 1,5-diene precursors. nih.govacs.org
Visible Light-Driven Intramolecular Crossed [2+2] Photocycloadditions
An efficient approach to 1,4-disubstituted bicyclo[2.1.1]hexanes involves the visible light-driven intramolecular crossed [2+2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes. chemistryviews.orgacs.orgorganic-chemistry.org This reaction is enabled by triplet energy transfer from a photocatalyst, such as an iridium complex, to the diene substrate. acs.orgorganic-chemistry.org For the reaction to proceed efficiently under visible light (e.g., λ = 414 nm), one of the substituents on the diene is typically an aryl group. chemistryviews.orgacs.org
The process yields a variety of bicyclo[2.1.1]hexanes in good to excellent yields and tolerates a wide range of substituents, including different alkyl and aromatic groups. chemistryviews.orgorganic-chemistry.org The resulting products can be further functionalized, providing diverse pathways to decorate the core aliphatic structure. acs.orgresearchgate.net Optimization studies have identified acetone (B3395972) as a suitable solvent, offering environmental benefits. organic-chemistry.org This method provides a versatile and scalable route to valuable building blocks for medicinal chemistry. chemistryviews.orgorganic-chemistry.org
| Reaction Type | Substrate | Catalyst/Conditions | Product | Yields |
| Intramolecular [2+2] Photocycloaddition | 2,5-disubstituted hexa-1,5-dienes | Ir(dFCF₃ppy)₂(dtbbpy)PF₆ / 414 nm light | 1,4-disubstituted bicyclo[2.1.1]hexanes | 61% to quantitative acs.orgorganic-chemistry.org |
Photocatalytic [2+2] Cycloaddition of 1,5-Hexadienes
A powerful and increasingly popular method for synthesizing bicyclo[2.1.1]hexane cores is the intramolecular photocatalytic [2+2] cycloaddition of 1,5-hexadienes. researchgate.netrsc.orgthieme-connect.de This approach offers a versatile and operationally simple way to access a wide range of substituted bicyclo[2.1.1]hexanes. researchgate.netrsc.orgthieme-connect.de
The reaction is typically mediated by a photocatalyst, often an iridium or ruthenium complex, which is excited by visible light. thieme-connect.de The excited photocatalyst then transfers its energy to the 1,5-diene substrate, promoting it to a triplet state. This energetic state facilitates an intramolecular [2+2] cycloaddition, where the two double bonds react to form the bicyclo[2.1.1]hexane skeleton.
Table 1: Examples of Photocatalytic [2+2] Cycloaddition of 1,5-Hexadienes
| Starting 1,5-Hexadiene (B165246) | Photocatalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyl-substituted diene | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | THF | >99 | nih.gov |
This methodology is highly adaptable, allowing for the synthesis of bicyclo[2.1.1]hexanes with diverse substitution patterns by simply varying the substituents on the starting 1,5-hexadiene. researchgate.netrsc.org
Enantioselective Synthesis of Chiral Bicyclo[2.1.1]hexane Frameworks
The inherent three-dimensionality of the bicyclo[2.1.1]hexane scaffold often results in chirality, making the development of enantioselective synthetic methods crucial for applications in medicinal chemistry. chemrxiv.org Several strategies have been developed to control the absolute stereochemistry of the bicyclic product.
One successful approach involves the use of chiral Lewis acid catalysts in the photocatalytic [2+2] cycloaddition of 1,5-dienes. chemrxiv.org These catalysts can coordinate to the substrate in a way that directs the cycloaddition to occur from one face of the molecule, leading to the preferential formation of one enantiomer. For example, rhodium-based Lewis acids have been used to achieve high enantioselectivity in these reactions. chemrxiv.org
Another strategy employs chiral auxiliaries attached to the 1,5-diene starting material. The auxiliary group guides the intramolecular cycloaddition, and can then be removed in a subsequent step to yield the enantioenriched bicyclo[2.1.1]hexane.
Table 2: Enantioselective Synthesis of Bicyclo[2.1.1]hexanes
| Method | Catalyst/Auxiliary | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Lewis Acid Catalysis | Rhodium-based Lewis Acid | Acyl pyrazole (B372694) substituted 1,5-diene | High | chemrxiv.org |
These methods provide access to optically pure bicyclo[2.1.1]hexane building blocks, which are essential for the development of new chiral drugs and materials. chemrxiv.org
Synthesis of Polysubstituted and Bridge-Functionalized Bicyclo[2.1.1]hexanes
The ability to introduce multiple substituents at specific positions on the bicyclo[2.1.1]hexane framework is critical for fine-tuning the properties of the molecule. researchgate.netrsc.org The photocatalytic [2+2] cycloaddition of 1,5-hexadienes is particularly well-suited for this purpose, as the substitution pattern of the final product is directly determined by the structure of the starting diene. researchgate.netrsc.orgthieme-connect.de
This method allows for the predictable installation of substituents at both the bridgehead and bridge positions of the bicyclic system. researchgate.netrsc.org By carefully designing the 1,5-hexadiene precursor, it is possible to synthesize bicyclo[2.1.1]hexanes with up to eleven distinct substitution patterns. researchgate.netrsc.org This level of control is crucial for creating molecules with specific three-dimensional arrangements of functional groups, which is a key aspect of modern drug design. researchgate.netrsc.org
Furthermore, strain-release cycloadditions involving highly strained bicyclo[1.1.0]butanes (BCBs) have emerged as a versatile method for synthesizing bridge-functionalized bicyclo[2.1.1]hexanes. nih.gov These reactions provide access to substitution patterns that may be difficult to achieve through other means.
The development of these synthetic methodologies has significantly expanded the accessibility of polysubstituted and bridge-functionalized bicyclo[2.1.1]hexanes, opening up new avenues for exploration in various fields of chemistry. researchgate.netrsc.orgnih.gov
Reactivity and Mechanistic Investigations of Bicyclo 2.1.1 Hexane Systems
Energetic Considerations of Ring Strain Release in Bicyclo[2.1.1]hexane Reactivity
The reactivity of the bicyclo[2.1.1]hexane system is fundamentally driven by its significant ring strain, which is estimated to be approximately 38.0 kcal/mol. swarthmore.edu This strain arises from the deviation of bond angles from the ideal tetrahedral geometry imposed by the bridged structure. swarthmore.edu Consequently, reactions that lead to the cleavage of one or more bonds within the bicyclic framework are often thermodynamically favorable, as they release this stored potential energy.
A primary strategy for synthesizing bicyclo[2.1.1]hexane derivatives involves the strain-release cycloaddition of bicyclo[1.1.0]butanes (BCBs), which possess an even greater strain energy of about 66.3 kcal mol⁻¹. rsc.org The cleavage of the highly strained central C–C σ-bond in BCBs can be initiated thermally, by single electron transfer (SET), or through photosensitization (energy transfer) to generate a diradical intermediate. nih.gov This reactive intermediate can then be trapped by an alkene in a [2π + 2σ] cycloaddition to furnish the bicyclo[2.1.1]hexane scaffold. nih.govrsc.org This energy transfer-initiated approach represents a modern strategy for accessing diverse bicyclo[2.1.1]hexane structures with various substitution patterns. nih.govacs.org
Transition-Metal-Catalyzed Domino Reactions Involving Strained Bicyclic Alkenes
Transition-metal catalysis provides a powerful platform for constructing complex, polyfunctionalized molecules from strained bicyclic alkenes through domino (or cascade) reactions. nih.govbeilstein-journals.orgbeilstein-journals.org These reactions involve multiple bond-forming events in a single synthetic operation, offering high efficiency and atom economy. beilstein-journals.org The release of ring strain serves as a strong thermodynamic driving force for these transformations. beilstein-journals.org
A variety of transition metals, including nickel, rhodium, palladium, and copper, have been utilized to catalyze domino reactions of bicyclic alkenes. nih.govbeilstein-journals.org The choice of metal and ligands is crucial as it can be tuned to control the reaction pathway. For instance, the metal center can influence whether the reaction proceeds through ring-opening via β-heteroatom or β-hydride elimination, or through functionalization of the intermediate alkyl-metal species. nih.govbeilstein-journals.org
One illustrative mechanism involves the oxidative addition of an organohalide to a low-valent metal center (e.g., Ni(0)), followed by coordination and migratory insertion of the bicyclic alkene. beilstein-journals.org The resulting alkyl-metal intermediate can then undergo further reactions, such as β-oxygen elimination to initiate a ring-opening cascade, ultimately leading to highly functionalized products. beilstein-journals.org These domino strategies have been successfully applied to synthesize biologically significant compounds bearing multiple stereocenters. beilstein-journals.orgnih.gov
| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Nickel | Ring-opening/cyclization cascade | Heterobicyclic alkenes, alkyl propiolates | Coumarin derivatives | nih.gov |
| Rhodium | Domino carboannulation | Diazabicyclic alkenes, cyanophenylboronic acid | Polycyclic aromatic scaffolds | nih.gov |
| Copper | Aminoborylation | Bicyclic alkenes, B2Pin2, O-benzoylhydroxylamine | Aminoborylated products | beilstein-journals.org |
| Cobalt | [3+2] annulation/ring-opening | Oxabicyclic alkenes, MHP-directed arenes | Naphthalene derivatives | beilstein-journals.org |
Ring-Opening Metathesis (ROM) of Constrained Bicyclic Systems
Ring-opening metathesis (ROM) and its polymerization variant (ROMP) are potent methodologies for transforming strained cyclic olefins into linear or polymeric structures. nih.govyoutube.com The significant ring strain of bicyclic monomers, such as norbornene derivatives, provides a strong thermodynamic driving force for the reaction, making the reverse ring-closing process highly unfavorable. youtube.com
This methodology typically employs ruthenium-based catalysts, such as the Grubbs-type initiators. nih.gov ROM of functionalized, constrained bicyclic systems like lactones, lactams, and isoxazolines can afford novel, highly functionalized diolefinated heterocyclic scaffolds. nih.gov A key advantage of this method is the conservation of the configuration of stereogenic centers from the starting material to the product, allowing for excellent stereocontrol. nih.gov
While high ring strain is a common driver, other factors can also promote these transformations. For example, the ROMP of a constrained bicyclic twisted amide was shown to be driven not by conventional angular strain but by the release of resonance destabilization. Upon ring-opening, the amide can adopt a more stable planar conformation, promoting a living polymerization process. rsc.org In contrast, systems with low ring strain, such as cyclohexene, are generally poor substrates for ROMP unless they are part of specialized systems like alternating copolymerizations. nih.gov
Nucleophilic Additions and Strain-Release Functionalization in Bicyclic Compounds
The rigid framework of bicyclo[2.1.1]hexane allows for the study of subtle electronic and steric effects in nucleophilic addition reactions. Studies on 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones have served as probes to understand how remote substituents influence the π-facial selectivity of nucleophilic attack (e.g., by hydrides) on the carbonyl group. core.ac.uk
Furthermore, strain-release functionalization provides a route to introduce new substituents onto the bicyclic core. Successful nucleophilic substitution has been demonstrated at the bridgehead position of 2-azabicyclo[2.1.1]hexane derivatives. nih.gov Despite the high strain, displacements of leaving groups (e.g., mesylate) at a methylene (B1212753) unit attached to the bridgehead position proceed without the anticipated skeletal rearrangement, opening pathways to novel functionalized analogs. nih.gov In some cases, nucleophilic attack can occur on a tricyclic carbamate (B1207046) intermediate, leading directly to N-deprotected products. nih.gov
More recent strategies involve the Lewis acid-catalyzed (3+2) annulation of highly strained bicyclo[1.1.0]butanes with coupling partners like ynamides. rsc.org The reaction is believed to proceed via nucleophilic attack from the ynamide onto the activated BCB, followed by cyclization, yielding functionalized 2-amino-bicyclo[2.1.1]hexenes. rsc.org This highlights how the inherent strain of precursors can be harnessed for nucleophilic functionalization.
Photochemical Rearrangements and Reactivity Profiles of Bicyclo[2.1.1]hexyl Derivatives
Photochemistry offers a powerful and often essential toolkit for both the synthesis and transformation of bicyclo[2.1.1]hexane systems. rsc.orgchemrxiv.org A primary synthetic route to this scaffold is the intramolecular crossed [2+2] photocycloaddition of 1,5-dienes. nih.gov More recently, visible light-driven photocycloadditions of styrene (B11656) derivatives, enabled by triplet energy transfer, have provided excellent yields of bicyclo[2.1.1]hexanes under mild conditions. organic-chemistry.org
The photochemical behavior of bicyclo[2.1.1]hexyl derivatives, particularly ketones, has been a subject of detailed investigation. For instance, the irradiation of exo-5-benzoylbicyclo[2.1.1]hexane can lead to a diradical intermediate via transannular hydrogen abstraction by the excited triplet state. researchgate.netresearchgate.net This intermediate can then proceed to form cleavage products (e.g., cyclopentenylacetophenone) or cyclization products (e.g., tricyclic alcohols) in what is known as a Norrish Type II reaction. researchgate.netresearchgate.net The ratio of these products can be influenced by substitution on the bicyclic core. researchgate.net
Furthermore, catalyst control in photochemical reactions allows for regiodivergent synthesis, enabling access to different structural isomers from a common starting material by switching the photocatalyst and reaction mechanism (e.g., from an energy transfer process to a photoreduction pathway). acs.org The bicyclic imine products resulting from some cycloadditions can also be prone to photo-induced ring-opening, a property that can be exploited for epimerization. nih.gov
| Reaction Type | Precursor Type | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular [2+2] Photocycloaddition | Styrene derivatives | Triplet excited state | Bicyclo[2.1.1]hexanes | organic-chemistry.org |
| Norrish Type II Reaction | Bicyclo[2.1.1]hexyl aryl ketones | 1,4-Diradical | Cleavage and cyclization products | researchgate.netresearchgate.net |
| Strain-Release [2π+2σ] Cycloaddition | Bicyclo[1.1.0]butanes and alkenes | Diradical (via energy transfer) | Bicyclo[2.1.1]hexanes | nih.gov |
| Photo-induced Ring Opening | Bicyclic imines | - | Epimerized products | nih.gov |
Targeted Functionalization of 4 Aminobicyclo 2.1.1 Hexane 1 Carbonitrile
Synthetic Routes Towards 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile Scaffolds
The introduction of an amino group at a bridgehead position of a bicyclic system is a critical transformation. Due to the steric hindrance and the pyramidal nature of the bridgehead carbon, direct amination reactions are often challenging. Therefore, indirect methods starting from a more accessible functional group, such as a carboxylic acid, are typically employed.
One of the most effective methods for this transformation is the Curtius rearrangement . This reaction involves the conversion of a carboxylic acid to an isocyanate via an acyl azide intermediate, which can then be hydrolyzed to the corresponding amine. For instance, a bicyclo[2.1.1]hexane-1-carboxylic acid derivative can be treated with an activating agent like diphenylphosphoryl azide (DPPA) or sodium azide following conversion to an acyl chloride. The resulting acyl azide, upon heating, rearranges to the isocyanate, which can be trapped with a suitable alcohol (e.g., tert-butanol to form a Boc-protected amine) or hydrolyzed to the free amine nih.govenaminestore.com. A similar approach has been successfully used in the synthesis of bicyclo[1.1.1]pentane-1-amine allbiopharm.com.
Another classical method is the Hofmann rearrangement , where a primary amide is treated with a halogen (e.g., bromine) and a strong base to yield a primary amine with one less carbon atom. This would involve the initial synthesis of a bicyclo[2.1.1]hexane-1-carboxamide.
The Schmidt reaction offers another route from a carboxylic acid to an amine using hydrazoic acid (HN₃) under acidic conditions. This reaction proceeds through a protonated acyl azide intermediate and subsequent rearrangement.
These rearrangement reactions are particularly well-suited for bridgehead positions as the stereochemistry of the migrating group is retained, ensuring the amino group is correctly positioned on the bicyclic scaffold.
Table 1: Key Reactions for Introducing Bridgehead Amino Groups
| Reaction | Starting Material | Key Reagents | Intermediate | Product |
|---|---|---|---|---|
| Curtius Rearrangement | Bridgehead Carboxylic Acid | DPPA, alcohol or NaN₃, then heat | Acyl azide, Isocyanate | Bridgehead Amine (or carbamate) |
| Hofmann Rearrangement | Bridgehead Carboxamide | Br₂, NaOH | N-bromoamide, Isocyanate | Bridgehead Amine |
The introduction of a nitrile group at a bridgehead carbon can be accomplished through several synthetic pathways, most commonly from a carboxylic acid or an amide precursor.
A direct conversion of a bridgehead carboxylic acid to a nitrile can be challenging on a strained bicyclic system. However, modern synthetic methods offer potential solutions. For example, palladium-catalyzed decarbonylative cyanation of aryl carboxylic acids has been developed, which could potentially be adapted for bicyclic systems chemistryviews.org. Another approach involves a chemoenzymatic cascade where a carboxylic acid is first reduced to an aldehyde, which is then converted to an oxime and subsequently dehydrated to the nitrile nih.gov.
A more traditional and often more reliable method involves a two-step process starting from the corresponding bridgehead primary amide . The amide can be dehydrated using a variety of reagents, such as phosphorus pentoxide (P₄O₁₀), trifluoroacetic anhydride (TFAA), or Burgess reagent, to yield the desired nitrile.
Alternatively, a nucleophilic substitution reaction on a suitable bridgehead electrophile could be employed, although the generation of a stable bridgehead carbocation or a substrate amenable to Sₙ2 reaction is difficult in these systems.
Both convergent and divergent strategies can be conceptualized for the efficient synthesis of this compound and its derivatives.
A divergent synthesis would start from a common bicyclic precursor with two identical functional groups at the bridgehead positions, such as bicyclo[2.1.1]hexane-1,4-dicarboxylic acid. This precursor is commercially available as its monomethyl ester. From this common intermediate, one carboxylic acid could be selectively converted to an amino group (e.g., via a Curtius rearrangement), while the other is transformed into a nitrile (e.g., through conversion to an amide followed by dehydration). This approach allows for the generation of a library of related compounds by applying different reaction sequences to the two functional groups.
A convergent synthesis , on the other hand, would involve the preparation of two separate fragments that are later joined to form the bicyclic core. For instance, a [2+2] photocycloaddition of a suitably substituted 1,5-diene could be employed to construct the bicyclo[2.1.1]hexane skeleton with the desired functionalities or their precursors already in place enaminestore.com. While potentially more efficient in terms of the number of linear steps, this approach requires careful design and synthesis of the diene precursor. Another convergent approach could involve the reaction of bicyclo[1.1.0]butanes with suitable reaction partners under Lewis acid or photocatalytic conditions to build the bicyclo[2.1.1]hexane core nih.gov.
Reactivity of the Bridgehead Amino Group in Bicyclo[2.1.1]hexane Analogs
The reactivity of the bridgehead amino group in bicyclo[2.1.1]hexane systems is significantly influenced by the rigid and strained nature of the scaffold.
The nucleophilicity of a bridgehead amine is a complex interplay of steric and electronic effects. In bicyclic systems, the C-N bond at the bridgehead position exhibits an increased s-character due to the geometric constraints of the ring system. For instance, in the smaller bicyclo[1.1.1]pentane system, the bridgehead carbon is nearly sp²-hybridized nih.gov. This increased s-character can influence the basicity and nucleophilicity of the attached amino group.
Computational studies on bridgehead amines in various bicycloalkanes have shown that despite the increased s-character, which might be expected to decrease nucleophilicity, these amines can be significantly more nucleophilic than aniline nih.gov. This is attributed to a combination of factors, including the pyramidalization at the nitrogen atom and the stereoelectronic effects of the bicyclic cage.
Steric hindrance also plays a crucial role. The bicyclic framework can shield the nitrogen lone pair, potentially reducing its reactivity towards bulky electrophiles. However, in some cases, the rigid structure can also "tie back" the alkyl groups, making the lone pair more accessible compared to acyclic tertiary amines like triethylamine quora.com. The reactivity of bridgehead amines is often a balance between their intrinsic nucleophilicity and the steric accessibility of the lone pair nih.govresearchgate.net.
Table 2: Factors Influencing Bridgehead Amine Reactivity
| Factor | Description | Effect on Nucleophilicity |
|---|---|---|
| Hybridization | Increased s-character of the bridgehead C-N bond. | Can be complex; not always a decrease in nucleophilicity. |
| Steric Hindrance | The bicyclic framework can shield the nitrogen lone pair. | Generally decreases reactivity with bulky electrophiles. |
| Ring Strain | The inherent strain of the bicyclic system. | Can influence the geometry and energy of the transition state. |
| Stereoelectronics | The spatial arrangement of orbitals and bonds. | Can lead to enhanced reactivity compared to acyclic analogs. |
The bridgehead primary amino group in this compound is expected to undergo typical reactions of primary amines, allowing for a wide range of derivatizations. These reactions provide a means to incorporate the bicyclic scaffold into larger molecules, such as pharmaceuticals or polymers.
Common derivatization reactions include:
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. Due to the steric hindrance at the bridgehead position, exhaustive alkylation may be challenging.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates, respectively.
The success and rate of these reactions will be dependent on the nucleophilicity of the bridgehead amine and the steric bulk of the electrophile. The rigid nature of the bicyclo[2.1.1]hexane scaffold can be advantageous in presenting the amino group with a well-defined orientation for reaction.
Reactivity of the Nitrile Group in Bicyclo[2.1.1]hexane Analogs
The nitrile group at the C1 bridgehead position of the bicyclo[2.1.1]hexane scaffold is a key functional handle for a variety of chemical transformations. Its reactivity is modulated by the electronic effects of the strained bicyclic system and the presence of the amino group at the opposing bridgehead.
The nitrile functionality in bicyclo[2.1.1]hexane analogs can undergo a range of transformations, allowing for its conversion into other valuable functional groups. These reactions are crucial for the derivatization of the bicyclic core and the construction of more complex molecular architectures.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is a fundamental step in converting the nitrile into a versatile synthetic intermediate. For instance, treatment of a bicyclo[2.1.1]hexane nitrile with a strong acid like hydrochloric acid or a strong base such as sodium hydroxide, followed by an acidic workup, results in the formation of the corresponding bicyclo[2.1.1]hexane-1-carboxylic acid. This carboxylic acid can then serve as a precursor for the synthesis of esters, amides, and other acid derivatives.
Reduction: The nitrile group is readily reducible to a primary amine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting aminomethyl group at the bridgehead position introduces a new site for functionalization. This reduction provides a pathway to 1-aminomethyl-4-aminobicyclo[2.1.1]hexane, a diamine with a rigid bicyclic scaffold that can be utilized in the synthesis of ligands for coordination chemistry or as a building block for polymers and pharmaceuticals.
Nucleophilic Addition: The electrophilic carbon atom of the nitrile group is susceptible to attack by organometallic nucleophiles, such as Grignard reagents or organolithium compounds. This reaction leads to the formation of a ketone after hydrolysis of the intermediate imine. This method allows for the introduction of various alkyl or aryl groups at the bridgehead position, expanding the structural diversity of the bicyclo[2.1.1]hexane derivatives.
| Transformation | Reagents and Conditions | Product Functional Group | Significance |
| Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid (-COOH) | Access to carboxylic acid derivatives (esters, amides). |
| Reduction | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) | Formation of a diamine with a rigid scaffold. |
| Nucleophilic Addition | R-MgX or R-Li, then H₃O⁺ | Ketone (-C(=O)R) | Introduction of diverse organic substituents. |
This table provides a summary of key transformations of the nitrile group in bicyclo[2.1.1]hexane analogs.
In the context of strained bicyclic systems, the nitrile group can function as a directing group, influencing the regioselectivity of reactions at other positions on the scaffold. While the bridgehead position of the bicyclo[2.1.1]hexane system is generally unreactive towards nucleophilic substitution, the electronic properties of the nitrile can activate or deactivate other parts of the molecule towards certain reagents.
The strong electron-withdrawing nature of the nitrile group can influence the reactivity of the C-H bonds on the bicyclic cage. In certain transition metal-catalyzed C-H activation reactions, the nitrile can act as a coordinating group, directing the catalyst to specific C-H bonds in its vicinity. However, the rigid and strained nature of the bicyclo[2.1.1]hexane framework can impose significant geometric constraints on the formation of the necessary metallacyclic intermediates for such directed functionalizations. Research in related strained systems suggests that the effectiveness of a directing group is highly dependent on the flexibility of the molecular scaffold and the ability to achieve the required geometry for the transition state.
Interplay of Amino and Nitrile Functionalities on the Overall Reactivity and Synthetic Strategies
The simultaneous presence of an amino and a nitrile group on the this compound scaffold leads to a complex interplay that must be carefully considered in any synthetic strategy. The two groups can influence each other's reactivity both electronically and through-space, and their respective chemical properties dictate the choice of reagents and reaction conditions.
Electronic Effects: The amino group is an electron-donating group, while the nitrile group is strongly electron-withdrawing. This electronic push-pull effect across the rigid bicyclic framework can modulate the reactivity of both functionalities. The electron-withdrawing nitrile group can decrease the basicity of the amino group compared to a simple 4-aminobicyclo[2.1.1]hexane. Conversely, the electron-donating amino group can slightly increase the electron density at the nitrile carbon, potentially affecting its susceptibility to nucleophilic attack.
Chemoselectivity in Synthetic Transformations: A key challenge in the functionalization of this compound is achieving chemoselectivity. For instance, when performing a reduction, a strong reducing agent like LiAlH₄ will reduce both the nitrile and any potential amide or ester derivatives of the amino group. Therefore, protection of the amino group is often a necessary first step before attempting transformations on the nitrile. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are typically employed.
| Functional Group | Protecting Group | Deprotection Conditions |
| Amino (-NH₂) | tert-Butoxycarbonyl (Boc) | Strong acid (e.g., TFA, HCl) |
| Amino (-NH₂) | Benzyloxycarbonyl (Cbz) | Hydrogenolysis (H₂, Pd/C) |
This table outlines common protecting group strategies for the amino functionality.
Once the amino group is protected, the nitrile can be selectively transformed. Subsequently, the protecting group can be removed to liberate the free amine. This protection-deprotection sequence allows for the independent manipulation of the two functional groups.
Synthetic Strategies: The interplay between the amino and nitrile groups enables various synthetic strategies. For example, the amino group can be acylated to introduce a variety of substituents, followed by transformation of the nitrile group. Alternatively, the nitrile can be hydrolyzed to the carboxylic acid, which can then be coupled with another amine to form an amide, while the original amino group is protected. The rigid bicyclic core ensures that the spatial relationship between the two functional groups is well-defined, which can be advantageous in the design of molecules with specific three-dimensional structures.
Stereochemical Aspects in 4 Aminobicyclo 2.1.1 Hexane 1 Carbonitrile Chemistry
Diastereoselective and Enantioselective Synthesis of Substituted 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile
The synthesis of substituted bicyclo[2.1.1]hexanes, including derivatives that could serve as precursors to this compound, has seen significant advancements through the development of diastereoselective and enantioselective methodologies. These strategies are crucial for controlling the relative and absolute stereochemistry of the substituents on the bicyclic core.
Detailed research findings indicate that Lewis acid-catalyzed cycloaddition reactions are a powerful tool for constructing the bicyclo[2.1.1]hexane skeleton with high stereocontrol. acs.org For instance, the use of chiral Lewis acid catalysts in the formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various π-systems allows for the creation of enantioenriched bicyclo[2.1.1]hexane products. acs.orgsustech.edu.cn The choice of catalyst and chiral ligand is critical in directing the stereochemical outcome, often leading to high yields and excellent enantioselectivity. sustech.edu.cnchemrxiv.org
One prominent strategy involves the intramolecular crossed [2+2] photocycloaddition. chemrxiv.org This method has been successfully applied to generate enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes, which are valuable as bioisosteres of ortho-substituted phenyl rings. chemrxiv.org The reaction, catalyzed by a Lewis acid, provides a versatile route to these scaffolds. chemrxiv.org Subsequent functional group manipulations could then be employed to introduce the amino and carbonitrile moieties at the desired positions.
Furthermore, catalyst-controlled chemodivergent synthesis offers another avenue. For example, a Cu(I)/Au(I)-catalyzed reaction of bicyclo[1.1.0]butane amides with azadienes can selectively produce bicyclo[2.1.1]hexanes. nih.gov By employing a chiral catalyst system, it is conceivable that this transformation could be rendered enantioselective, providing a direct route to chiral amino-substituted bicyclic structures.
The table below summarizes representative catalytic systems used in the stereoselective synthesis of bicyclo[2.1.1]hexane scaffolds.
| Reaction Type | Catalyst System | Substrates | Key Features |
| Formal [2π + 2σ] Cycloaddition | Sc(OTf)₃ / Chiral PyBox Ligand | Bicyclo[1.1.0]butanes, α,β-Unsaturated Ketones | High regio-, enantio-, and diastereoselectivity for BCH derivatives. acs.org |
| [2+2] Photocycloaddition | Lewis Acid Catalyst | 1,5-Dienes | Access to enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org |
| Chemodivergent Cycloaddition | Cu(I) Catalyst | Bicyclo[1.1.0]butane amides, Azadienes | Selective formation of bicyclo[2.1.1]hexanes over cyclobutenes. nih.gov |
| Asymmetric [2π + 2σ] Cycloaddition | Chiral Bisoxazoline Ligands | Bicyclo[1.1.0]butanes, Coumarins | Access to enantioenriched 1,2,3,4-tetrasubstituted BCHs. sustech.edu.cn |
These methods underscore the potential for creating the this compound core with precise stereochemical control, which is essential for its application in medicinal chemistry.
Influence of Remote Stereocenters on Reaction Outcomes and Selectivity
The presence of existing stereocenters on a precursor molecule can profoundly influence the stereochemical outcome of subsequent reactions, a principle that is highly relevant in the synthesis of complex molecules like substituted bicyclo[2.1.1]hexanes. In the context of this compound, a stereocenter remote from the reacting centers can dictate the facial selectivity of an incoming reagent, leading to the preferential formation of one diastereomer over another.
This substrate-controlled diastereoselectivity is a cornerstone of stereochemical synthesis. For the bicyclo[2.1.1]hexane framework, its rigid, conformationally constrained structure effectively transmits stereochemical information across the molecule. A substituent at one position can sterically hinder one face of the bicyclic system, thereby directing attack of a reagent to the opposite, more accessible face.
While specific studies on this compound are not widely available, the principles can be inferred from related systems. The synthesis of diastereomerically pure compounds often relies on such internal stereocontrol, which can be a highly efficient way to build molecular complexity. The predictability of these outcomes can often be rationalized through computational modeling to understand the transition state energies of the competing diastereomeric pathways.
Chiral Pool Synthesis and Asymmetric Catalysis in Generating Enantiopure Bicyclic Aminonitriles
Achieving enantiopure forms of this compound is a critical goal, for which chiral pool synthesis and asymmetric catalysis are two powerful and complementary strategies. nih.gov These approaches aim to introduce chirality into the molecule in a controlled manner, leading to a single enantiomer. mdpi.com
Chiral Pool Synthesis utilizes naturally occurring chiral molecules as starting materials. nih.gov A readily available and enantiopure starting material, such as a terpene or an amino acid, can be elaborated through a series of chemical transformations to construct the target bicyclic aminonitrile. This approach embeds the chirality of the starting material into the final product. While potentially involving more synthetic steps, it guarantees the absolute configuration of the product if the stereocenters of the starting material are preserved throughout the synthesis.
Asymmetric Catalysis , on the other hand, employs a small amount of a chiral catalyst to generate a large amount of an enantioenriched product from a prochiral substrate. nih.gov This is often a more efficient and versatile approach. In the context of bicyclic aminonitriles, several key reactions could be rendered asymmetric:
Asymmetric Cycloaddition: As discussed previously, using a chiral Lewis acid or organocatalyst to construct the bicyclo[2.1.1]hexane core itself is a primary strategy. sustech.edu.cnchemrxiv.orgnih.gov
Asymmetric C-H Functionalization: Directing the introduction of a functional group onto a pre-formed bicyclic scaffold using a chiral catalyst could set a key stereocenter.
Asymmetric Strecker Reaction: A particularly relevant approach would be the asymmetric Strecker synthesis on a prochiral bicyclo[2.1.1]hexanone. This reaction, which forms an α-aminonitrile from a ketone, a cyanide source, and an amine, can be catalyzed by a chiral catalyst to produce an enantioenriched product. researchgate.net This would simultaneously install both the C1-carbonitrile and an amino group (or a precursor) with high enantioselectivity.
The table below outlines conceptual approaches for asymmetric synthesis.
| Strategy | Description | Example Application |
| Chiral Pool Synthesis | Use of a naturally occurring enantiopure starting material (e.g., from terpenes) to build the bicyclic scaffold. nih.gov | A multi-step synthesis starting from a chiral natural product to form the bicyclo[2.1.1]hexane core. |
| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other from a prochiral substrate. nih.gov | Catalytic asymmetric Strecker reaction on a bicyclo[2.1.1]hexanone precursor. mdpi.comresearchgate.net |
| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. researchgate.net | Diastereoselective addition of cyanide to a bicyclic imine derived from a chiral amine auxiliary. |
The development of these stereoselective methods is crucial, as the biological activity of chiral molecules like this compound often resides in a single enantiomer. chemrxiv.org
Applications of Bicyclo 2.1.1 Hexane Scaffolds in Advanced Organic Synthesis
As Bioisosteric Replacements for Aromatic Rings in Molecular Design
The replacement of aromatic rings with saturated, three-dimensional scaffolds is a widely adopted strategy in drug discovery to enhance physicochemical properties such as solubility and metabolic stability, and to secure novel intellectual property. The bicyclo[2.1.1]hexane core has been identified as a particularly effective bioisostere for both ortho- and meta-substituted benzene (B151609) rings. enamine.netenamine.netresearchgate.net This is attributed to its ability to project substituents with spatial arrangements that mimic those of the corresponding aromatic systems. nih.govsemanticscholar.orgresearchgate.netnih.govrsc.org
The value of bicyclo[2.1.1]hexane and its heteroatom-containing analogs, such as 2-oxabicyclo[2.1.1]hexanes, lies in their capacity to serve as non-classical phenyl ring mimics. mykhailiukchem.orgrsc.org This substitution can lead to improved drug-like properties. rsc.org For instance, replacing a phenyl ring with a 2-oxabicyclo[2.1.1]hexane moiety in certain agrochemicals has been shown to dramatically improve water solubility and reduce lipophilicity while retaining biological activity. researchgate.net
Mimicry of Ortho- and Meta-Substituted Benzene Derivatives
Detailed structural analyses have confirmed the geometric similarity between disubstituted bicyclo[2.1.1]hexanes and substituted benzene rings. For 1,2-disubstituted bicyclo[2.1.1]hexanes, the distance between the substituents is only slightly longer (by about 0.1 Å) than in an ortho-substituted benzene ring. nih.govsemanticscholar.orgrsc.org This close correspondence allows these scaffolds to effectively mimic the ortho-substitution pattern, a common feature in over three hundred drugs and agrochemicals. nih.govsemanticscholar.orgrsc.org The biological validation of this mimicry has been demonstrated by incorporating the 1,2-disubstituted bicyclo[2.1.1]hexane core into known fungicides like boscalid, bixafen, and fluxapyroxad, resulting in saturated analogs with high antifungal activity. nih.govsemanticscholar.orgnih.govrsc.org
Similarly, other substitution patterns on the bicyclo[2.1.1]hexane scaffold can serve as mimics for meta-substituted benzenes. enamine.netenamine.net The rigid framework of the bicycle holds the substituents in a fixed orientation that can replicate the spatial relationship of a meta-disubstituted phenyl ring. researchgate.net This has led to the design and synthesis of libraries of saturated mimics for both ortho- and meta-benzene rings for applications in drug design. enamine.netmykhailiukchem.org
| Parameter | 1,2-Disubstituted Bicyclo[2.1.1]hexane | ortho-Substituted Benzene |
|---|---|---|
| Distance between substituents (d) | 3.05–3.19 Å | 3.04–3.10 Å |
| Exit bond length (r) | ~1.56 Å | ~1.39–1.41 Å |
| Exit vector angles (φ1, φ2) | 61–65° | 55–57° |
Creation of Three-Dimensional Chemical Libraries and Scaffolds
The development of chemical libraries with high sp3 character and three-dimensionality is a key objective in modern drug discovery to explore beyond the flatland of aromatic compounds. The bicyclo[2.1.1]hexane scaffold is an ideal foundation for building such libraries due to its inherent 3D nature and the possibility of diverse substitution patterns. enamine.netrsc.org Its rigid structure provides well-defined exit vectors for appended functional groups, which is crucial for designing molecules with precise spatial orientations for optimal interaction with biological targets. chemrxiv.org
Synthetic methodologies, such as intramolecular [2+2] photocycloadditions and cycloadditions involving bicyclo[1.1.0]butanes, have enabled the creation of a wide range of substituted bicyclo[2.1.1]hexane building blocks. researchgate.netacs.orgnih.gov These building blocks can be readily incorporated into screening libraries, offering a diverse set of three-dimensional structures that are underrepresented in traditional compound collections. rsc.org The availability of these unique scaffolds allows medicinal chemists to systematically explore the impact of 3D geometry on biological activity.
Scaffolds for the Construction of Complex Molecular Architectures
Beyond their role as simple bioisosteres, bicyclo[2.1.1]hexane derivatives serve as versatile intermediates for the synthesis of more complex molecules. nih.gov The functional groups installed on the bicyclic core can be manipulated through a variety of chemical transformations to build intricate molecular architectures. manchester.ac.uk For example, bicyclo[2.1.1]hexyl ketones, accessible through catalytic alkene insertion reactions, are versatile building blocks that can undergo selective reductions to furnish alcohols or other derivatives. manchester.ac.uk
The strain inherent in the bicyclo[2.1.1]hexane system can also be harnessed for further synthetic transformations, although this is less common than with more strained systems like bicyclo[1.1.1]pentane. The primary utility of the bicyclo[2.1.1]hexane scaffold in this context is as a rigid organizing element, pre-arranging appended functionalities in a specific spatial manner to facilitate subsequent bond formations or to create molecules with defined shapes and conformations. This has been applied in the synthesis of rigidified analogs of flexible molecules, such as cyclopentanes, to improve biological properties like affinity and selectivity. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile and its derivatives?
- Methodological Answer : The synthesis typically involves functionalizing bicyclo[2.1.1]hexane scaffolds via catalytic hydrogenation or amination reactions. For example, methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate derivatives (CAS: 1638767-96-0) are synthesized using reductive amination under H₂/Ni conditions, followed by nitrile group introduction via cyanation reagents like KCN/CuCN . Key steps include monitoring reaction progress via TLC and HPLC, with final purification via column chromatography using silica gel.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm bicyclic scaffold geometry and substituent positions.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and nitrile functionality.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What computational tools predict the physicochemical properties of bicyclic amines like this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) optimize molecular geometry and compute dipole moments. Molecular dynamics simulations (e.g., GROMACS) model solvation effects, while QikProp predicts logP, solubility, and bioavailability .
Advanced Research Questions
Q. How can QSAR models be developed to predict the antimalarial activity of bicyclic amines?
- Methodological Answer :
Data Collection : Compile experimental pIC50 values for bicyclic analogs (e.g., 4-Aminobicyclo[2.2.2]octane derivatives).
Descriptor Selection : Use molecular topology indices (e.g., Wiener, Balaban) and electronic parameters (HOMO/LUMO).
Model Validation : Apply linear discriminant analysis (LDA) and cross-validation (leave-one-out) to ensure robustness.
Example: A validated QSAR model achieved 82.35% accuracy in classifying antimalarial efficacy .
Q. How should researchers address contradictions in biological activity data for bicyclic amines across studies?
- Methodological Answer :
- Source Analysis : Compare experimental conditions (e.g., parasite strains, assay protocols).
- Statistical Reconciliation : Use ANOVA or t-tests to assess significance of discrepancies.
- Structural Re-evaluation : Re-analyze stereochemistry or impurity profiles (e.g., via X-ray crystallography) .
Q. What strategies optimize in vivo pharmacokinetics for this compound derivatives?
- Methodological Answer :
- Prodrug Design : Introduce ester or carbamate groups (e.g., tert-butyl carbamate derivatives) to enhance solubility.
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots.
- Blood-Brain Barrier (BBB) Penetration : Apply PAMPA-BBB models to prioritize CNS-targeting analogs .
Q. How can NMR crystallography resolve ambiguities in bicyclo[2.1.1]hexane derivatives’ solid-state structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
